molecular formula C20H16ClF3N6O2S B2789367 N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351611-85-2

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2789367
CAS No.: 1351611-85-2
M. Wt: 496.89
InChI Key: HTGRUHMLPSBSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex heterocyclic molecule featuring:

  • A pyrazine-2-carboxamide core.
  • A 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine bicyclic system.
  • A 2-chloro-5-(trifluoromethyl)phenyl substituent linked via an acetamide group.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O2S/c21-12-2-1-11(20(22,23)24)7-14(12)27-17(31)10-30-6-3-13-16(9-30)33-19(28-13)29-18(32)15-8-25-4-5-26-15/h1-2,4-5,7-8H,3,6,9-10H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRUHMLPSBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives

describes 5-alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e), which share the pyrazine-2-carboxamide backbone but differ in alkylamino substituents (propyl to heptyl). Key comparisons:

Compound Substituent Yield (%) Melting Point (°C) Bioactivity (Antimycobacterial)
1a Propylamino 87 155–156 Moderate activity
1b Butylamino 90 141–142 High activity
1c Pentylamino 98 128–129 Moderate activity
Target Chloro-CF₃-phenyl N/A N/A Unknown (predicted fXa binding)

Key Observations :

  • Longer alkyl chains (e.g., pentyl in 1c ) reduce melting points, likely due to decreased crystallinity .
  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound may enhance binding specificity compared to alkylamino substituents, as trifluoromethyl groups improve metabolic stability and lipophilicity .

Tetrahydrothiazolo[5,4-c]pyridine Derivatives

highlights 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 61), a non-amidine fXa inhibitor with anticoagulant activity. Structural and functional comparisons:

Feature Compound 61 () Target Compound
Core Structure Tetrahydrothiazolo[5,4-c]pyridine Tetrahydrothiazolo[5,4-c]pyridine
Substituent 6-Chloronaphthalene (S1 binding) Pyrazine-2-carboxamide
Bioactivity Anti-fXa (IC₅₀ = 12 nM) Predicted anti-fXa activity
Bioavailability (Rats) Moderate (~30%) Unknown

Key Observations :

  • The target compound’s pyrazine-2-carboxamide group may occupy the S4 subsite, similar to 61 's 5-methyl group, as shown in X-ray crystallography .
  • The trifluoromethyl group in the target compound could enhance hydrophobic interactions in the fXa binding pocket compared to 61 's chloronaphthalene .

Trifluoromethyl-Containing Analogs

Multiple compounds in the evidence (e.g., ) feature trifluoromethyl groups, which are critical for bioactivity:

  • : A piperazine-1-carboxamide with trifluoromethyl exhibits improved metabolic stability due to the electron-withdrawing CF₃ group .
  • : A tetrazole derivative with trifluoromethyl shows enhanced binding affinity in kinase assays .

Comparison with Target Compound :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound likely synergizes with the pyrazine-carboxamide moiety for dual-site binding (S1 and S4 subsites), a strategy seen in dual-action anticoagulants .

Structural Analysis via NMR and MS

  • NMR Profiling : highlights that chemical shifts in regions A (positions 39–44) and B (29–36) distinguish structural analogs. The target compound’s shifts in these regions would differ due to the chloro-CF₃-phenyl group, altering electronic environments .
  • MS/MS Fragmentation : Molecular networking () could cluster the target compound with pyrazine-carboxamides () based on cosine scores >0.8, indicating high structural similarity .

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of thiazolo-pyridine precursors with substituted phenylamino intermediates. Key steps include:
  • Amide coupling: Use coupling agents like HATU or EDCI with DMF as a solvent under inert atmosphere .
  • Cyclization: Optimize temperature (70–90°C) and reaction time (12–24 hrs) for thiazolo-pyridine ring formation .
  • Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) to verify amide protons (δ 10.2–10.8 ppm) and aromatic/heterocyclic signals. ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and trifluoromethyl groups (CF₃, ~120 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/CF₃ .
  • X-ray Diffraction: Single-crystal X-ray analysis (if crystallizable) for absolute stereochemical confirmation .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition: Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at 1–10 µM concentrations .
  • Cellular assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility: Pre-screen in PBS/DMSO (1:1) to ensure compound stability during assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer:
  • Design of Experiments (DoE): Use fractional factorial design to assess variables: catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility and reduce byproducts .
  • Real-time Monitoring: In-line FTIR or UPLC-MS to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Impurity Profiling: Analyze batches with discrepant results via LC-MS to detect trace impurities (e.g., dechlorinated byproducts) affecting activity .
  • Enantiomeric Purity: Verify via chiral HPLC (Chiralpak AD-H column) if racemization occurs during synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Analog Synthesis: Systematically modify substituents (e.g., replace CF₃ with CN or Cl) and assess activity shifts .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) and prioritize analogs .
  • Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

Q. How to address stability issues in aqueous or biological matrices?

  • Methodological Answer:
  • Forced Degradation Studies: Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA .
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites using LC-QTOF-MS .
  • Formulation: Develop lyophilized PEG-based formulations to enhance shelf-life .

Q. What methods are recommended for resolving enantiomeric mixtures?

  • Methodological Answer:
  • Chiral Resolution: Use preparative SFC (supercritical CO₂ with Chiralcel OD-H) for gram-scale separation .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .
  • Circular Dichroism (CD): Verify enantiopurity via CD spectra (190–250 nm) in acetonitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.